molecular formula C6H9NS2 B589760 2(3H)-Thiazolethione, 5-(1-methylethyl)- CAS No. 149432-44-0

2(3H)-Thiazolethione, 5-(1-methylethyl)-

Cat. No.: B589760
CAS No.: 149432-44-0
M. Wt: 159.265
InChI Key: DZEXDJPDIOHNDQ-UHFFFAOYSA-N
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Description

2(3H)-Thiazolethione, 5-(1-methylethyl)- is a chemical scaffold of high interest in medicinal chemistry for developing novel therapeutic agents. The core structure incorporates a thiazolethione moiety, a privileged heterocycle known for its versatile and significant pharmacological profiles . Thiazole and thiazolidinone-based analogues demonstrate a broad spectrum of biological activities, positioning them as valuable templates in early-stage drug discovery research . This compound is primarily investigated for its potential applications across several disease areas. Researchers utilize this scaffold to develop new anti-inflammatory agents, as similar structures have shown potent activity by acting as selective cyclooxygenase (COX-1) inhibitors, a key enzyme in the inflammatory pathway . Furthermore, the structural motif is explored in anticancer research, where related compounds have demonstrated mechanisms involving cell cycle arrest and inhibition of specific molecular targets like tyrosine kinases . Its applicability also extends to antimicrobial and antidiabetic research, given the established role of thiazole derivatives in creating antibacterial, antifungal, and insulin-sensitizing molecules (e.g., PPAR-γ agonists) . The presence of the thione group offers a site for metal coordination and diverse chemical modifications, allowing researchers to fine-tune properties such as lipophilicity, electronic distribution, and binding affinity to various biological targets, thereby enabling extensive structure-activity relationship (SAR) studies .

Properties

CAS No.

149432-44-0

Molecular Formula

C6H9NS2

Molecular Weight

159.265

IUPAC Name

5-propan-2-yl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C6H9NS2/c1-4(2)5-3-7-6(8)9-5/h3-4H,1-2H3,(H,7,8)

InChI Key

DZEXDJPDIOHNDQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CNC(=S)S1

Synonyms

2(3H)-Thiazolethione,5-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Molecular Formula Substituent (Position) Molar Mass (g/mol) Melting Point (°C) Key Structural Features
2(3H)-Thiazolethione, 5-methyl- C₄H₅NS₂ -CH₃ (C5) 131.22 Not reported Smaller substituent, higher planarity
2(3H)-Thiazolethione, 5-(1-methylethyl)- C₆H₉NS₂ -CH(CH₃)₂ (C5) 159.27* Not reported Bulky isopropyl group, reduced packing efficiency
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione C₄H₆N₂OS₂ -OCH₂CH₃ (C5) 162.24 128–130 Ethoxy group, hydrogen-bonding capacity
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol C₁₇H₁₆N₄O₃S -C₆H₅ (C4), -C₆H₂(OCH₃)₃ (C5) 380.40 Not reported Triazole-thiol hybrid, aromatic moieties

Notes:

  • The isopropyl-substituted thiazolethione exhibits a ~28 g/mol increase in molar mass compared to the 5-methyl analog, primarily due to the branched alkyl group.
  • Unlike the ethoxy-substituted thiadiazolethione , the isopropyl group lacks hydrogen-bonding donors, which could diminish intermolecular stabilization (e.g., dimerization via N–H···S bonds).

Physicochemical Properties

  • Solubility : The isopropyl group increases hydrophobicity compared to methyl or ethoxy substituents, likely reducing aqueous solubility.
  • Thermal Stability : Ethoxy-substituted thiadiazolethiones melt at 128–130°C ; the isopropyl analog may have a lower melting point due to reduced packing efficiency.

Preparation Methods

Cyclization of α-Bromoketones with Thiourea

A widely employed method for synthesizing thiazolethiones involves the cyclization of α-bromoketones with thiourea. This approach leverages the nucleophilic properties of sulfur to form the thiazole ring. For 5-(1-methylethyl)-substituted derivatives, the synthesis begins with a ketone precursor containing the isopropyl group.

Example Protocol :

  • Bromination : Treat 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone with phenyltrimethylammonium tribromide in tetrahydrofuran (THF) to yield an α-bromoketone intermediate.

  • Cyclization : React the α-bromoketone with thiourea in ethanol under reflux (65–75°C) to form the 2-aminothiazole core.

  • Thione Formation : Acetylate the 2-aminothiazole using acetic anhydride and pyridine, followed by deprotection to generate the free thiol group.

This method achieved a 57% yield for the 2-aminothiazole intermediate. Adapting this route for 5-(1-methylethyl)-substituted compounds would require starting with an isopropyl-containing ketone, such as isopropyl methyl ketone, followed by analogous bromination and cyclization steps.

Nucleophilic Substitution on Preformed Thiazolethiones

Another strategy involves introducing the isopropyl group via nucleophilic substitution on a preformed thiazolethione scaffold. This method is advantageous when direct cyclization with the desired substituent is challenging.

Key Steps :

  • Core Synthesis : Prepare 5-(chloromethyl)-2(3H)-thiazolethione by reacting thiosemicarbazide with carbon disulfide in dimethylformamide (DMF).

  • Alkylation : Treat the chloromethyl derivative with isopropyl bromide in an alcoholic medium in the presence of sodium hydroxide. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, substituting the chlorine atom with the isopropyl group.

This approach avoids the need for specialized ketone precursors and allows modular introduction of substituents. However, yields depend on the reactivity of the haloalkane and the steric hindrance imposed by the isopropyl group.

Heterocyclization with Isopropyl-Containing Precursors

A third route involves constructing the thiazole ring directly from precursors bearing the isopropyl group. This method ensures regioselective incorporation of the substituent during cyclization.

Procedure :

  • Precursor Preparation : Combine isopropylacetaldehyde with ammonium thiocyanate and elemental sulfur in acetic acid.

  • Cyclization : Heat the mixture under reflux to facilitate the formation of the thiazole ring, with the isopropyl group pre-installed at the 5-position.

This one-pot method simplifies synthesis but requires precise control over reaction conditions to prevent side reactions, such as over-oxidation or dimerization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Reactions : Ethanol and THF are preferred solvents due to their ability to dissolve both thiourea and bromoketones. Elevated temperatures (65–75°C) enhance reaction rates but may necessitate shorter reaction times to avoid decomposition.

  • Alkylation Reactions : Polar aprotic solvents like DMF improve nucleophilicity, while alkaline conditions (e.g., NaOH in ethanol) facilitate deprotonation of the thiol group, enhancing reactivity toward haloalkanes.

Catalysts and Additives

  • Acetic Anhydride : Used in acetylation steps to protect amine groups, preventing unwanted side reactions during functionalization.

  • Sodium Hydride : Employed in dehydrohalogenation reactions to generate reactive thiolate intermediates for alkylation.

Comparative Analysis of Preparation Methods

Method Starting Materials Yield Advantages Limitations
Cyclizationα-Bromoketones, thioureaModerateHigh regioselectivityRequires specialized ketone precursors
Nucleophilic SubstitutionPreformed thiazolethiones, R-XVariableModular substituent introductionSensitivity to steric hindrance
HeterocyclizationIsopropyl-containing precursorsHighOne-pot synthesisLimited substrate scope

Structural Confirmation and Characterization

Synthetic products are typically characterized using:

  • 1H^1\text{H}-NMR : Peaks corresponding to the isopropyl group (δ 1.15–1.45 ppm) and thione proton (δ 12.09 ppm).

  • ESI-MS : Molecular ion peaks at m/zm/z 159.265 confirm the molecular weight.

  • X-ray Crystallography : Resolves the thione tautomer and confirms substituent positioning .

Q & A

Q. What are the established synthetic pathways for 2(3H)-Thiazolethione, 5-(1-methylethyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of thiazolethione derivatives typically involves cyclization reactions or functional group modifications. For example:

  • Alkaline condensation : Reacting substituted hydrazides with carbon disulfide (CS₂) in alkaline ethanol under reflux, followed by acidification to isolate the thione .
  • Thioacetylation : Heating precursor thiols with chloroacetic acid in a water-dimethylformamide solvent system (1:1 ratio) to form thioacetic acid derivatives, which are then cyclized .
Method Key Conditions Yield Range Purity Validation
Alkaline condensationReflux in ethanol, KOH catalyst60–75%TLC, recrystallization
Thioacetylation70–80°C, PEG-400 solvent55–70%HPLC, elemental analysis

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Analyze chemical shifts for the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) and thiazolethione ring protons (δ 7.0–8.5 ppm) .
    • IR spectroscopy : Confirm S-H (2500–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
  • X-ray crystallography : Resolve crystal packing and hydrogen bonding patterns, particularly for polymorphic forms .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: Thiazolethiones are explored as:

  • Antimicrobial agents : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 12.5 µg/mL) .
  • Enzyme inhibitors : Assay inhibition of acetylcholinesterase (AChE) using Ellman’s method, with IC₅₀ values compared to donepezil .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfur atoms in the thione group) for electrophilic modifications .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., C. albicans CYP51) using AutoDock Vina, prioritizing derivatives with ∆G ≤ −8.0 kcal/mol .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Data normalization : Control for variables like solvent (DMSO vs. water) and bacterial strain (ATCC vs. clinical isolates) .
  • Statistical rigor : Apply Grubbs’ test to identify outliers and use multivariate regression to isolate structure-activity trends .

Q. What advanced analytical techniques resolve degradation products under stress conditions?

Methodological Answer:

  • LC-MS/MS : Detect oxidation byproducts (e.g., sulfoxide derivatives) under UV/H₂O₂ stress, using a C18 column and 0.1% formic acid mobile phase .
  • Thermogravimetric analysis (TGA) : Monitor thermal decomposition (e.g., 150–200°C for thione ring breakdown) .

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